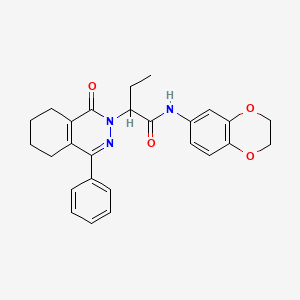![molecular formula C20H33NO2 B4983272 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. GW501516 is a PPARδ receptor agonist that has been shown to have beneficial effects on metabolism, endurance, and muscle growth.
Mécanisme D'action
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide works by activating the PPARδ receptor, which plays a key role in regulating metabolism and energy expenditure. Activation of the PPARδ receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved metabolic function and increased endurance.
Biochemical and Physiological Effects:
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been shown to have a number of beneficial biochemical and physiological effects. It has been shown to increase endurance and improve muscle growth, as well as improve lipid metabolism and insulin sensitivity. In addition, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it has been extensively studied and its effects are well-characterized. However, there are also some limitations to using 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide in lab experiments. It is a synthetic drug and may not accurately reflect the effects of natural compounds. In addition, there is limited information on the long-term effects of 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide.
Orientations Futures
There are a number of future directions for research on 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide. One area of interest is the potential use of 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease. Another area of interest is the development of new PPARδ receptor agonists with improved efficacy and safety profiles. Finally, further research is needed to fully understand the long-term effects of 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide and its potential risks and benefits.
Méthodes De Synthèse
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide is synthesized through a multistep process that involves the reaction of 2,4-dimethylphenol with tert-butyl bromoacetate to produce 2,4-bis(1,1-dimethylpropyl)phenoxyacetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 1,4-butanediamine to produce 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide.
Applications De Recherche Scientifique
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been extensively studied for its potential applications in various fields. It has been shown to have beneficial effects on metabolism, endurance, and muscle growth. In addition, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been investigated for its potential use in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease.
Propriétés
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-7-19(3,4)15-11-12-17(23-13-9-10-18(21)22)16(14-15)20(5,6)8-2/h11-12,14H,7-10,13H2,1-6H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAVNHIWMFQUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)N)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
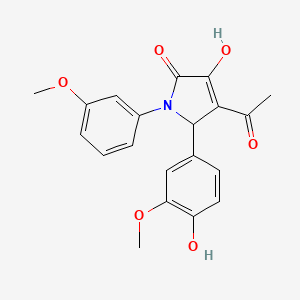
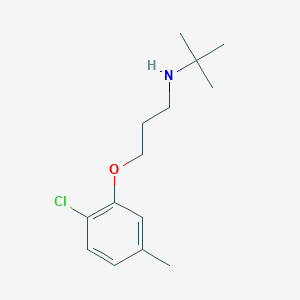
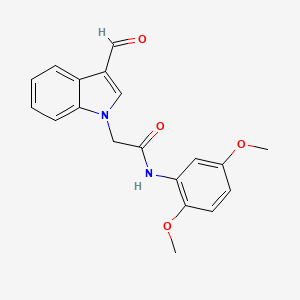
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)
![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)
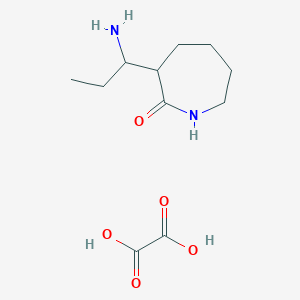

![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)
